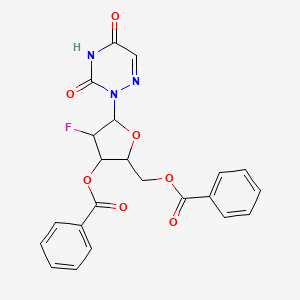

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine

Descripción

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine (CAS: 1013470-68-2) is a fluorinated and benzoylated nucleoside derivative with structural modifications at the 2' and 6 positions. Its arabinose sugar moiety contains a fluorine atom in the arabino configuration (2'-upward) instead of the natural hydroxyl group, while the 3' and 5' hydroxyls are protected by benzoyl groups. The uracil base is substituted with an azide group at the 6 position, distinguishing it from canonical nucleosides.

Propiedades

IUPAC Name |

[3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-fluorooxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18FN3O7/c23-17-18(33-21(29)14-9-5-2-6-10-14)15(12-31-20(28)13-7-3-1-4-8-13)32-19(17)26-22(30)25-16(27)11-24-26/h1-11,15,17-19H,12H2,(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZGXMUHAJPVIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C(=O)NC(=O)C=N3)F)OC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18FN3O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine typically involves multiple steps starting from D-ribose. The process includes methylation, benzoylation, bromination, de-bromination, acetylation, rearrangement, activation, and fluorination . Each step requires specific reagents and conditions, such as:

Methylation: Using methyl iodide and a base like sodium hydride.

Benzoylation: Employing benzoyl chloride in the presence of a base.

Bromination: Using bromine or N-bromosuccinimide.

De-bromination: Typically achieved with zinc dust and acetic acid.

Acetylation: Using acetic anhydride.

Rearrangement and Activation: Involving reagents like trifluoroacetic acid.

Fluorination: Using diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and automated synthesis platforms to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

3’,5’-Bis-O-benzoyl-2’-deoxy-2’-fluoro-beta-D-arabino-6-azidouridine can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or other suitable catalysts.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Products with various functional groups replacing the azido group.

Reduction: Amino derivatives of the original compound.

Oxidation: Compounds with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C22H18FN3O7

- Molecular Weight : 455.39 g/mol

- CAS Number : 1013470-68-2

- Density : 1.5 ± 0.1 g/cm³

The compound features a modified sugar moiety, which enhances its interaction with biological macromolecules, particularly nucleic acids.

Antitumor Activity

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine exhibits broad antitumor activity, particularly against lymphoid malignancies. Its mechanism of action involves:

- Inhibition of DNA Synthesis : The compound interferes with the normal synthesis of DNA, effectively stalling the proliferation of cancer cells.

- Induction of Apoptosis : It triggers programmed cell death in malignant cells, contributing to its therapeutic efficacy .

Case Study: Lymphoid Malignancies

A study by Robak and Robak (2012) highlighted the effectiveness of purine nucleoside analogs, including this compound, in treating chronic lymphoid leukemias. The research demonstrated significant reductions in tumor size and improved survival rates among treated patients .

Molecular Biology Applications

Beyond its antitumor properties, this compound is valuable in molecular biology for:

- Antisense Oligonucleotide Design : The 2'-fluoro modification enhances the stability and binding affinity of oligonucleotides to their target RNA sequences. This is crucial for developing effective antisense therapies aimed at gene silencing.

Synthesis and Characterization

The synthesis of this compound involves several steps:

- Starting Materials : The synthesis typically begins with 1,3,5-tri-O-benzoyl-alpha-D-ribofuranose.

- Fluorination : The introduction of fluorine at the 2' position is achieved through specific reagents that facilitate this modification.

- Azidation : The final step involves converting a hydroxyl group into an azido group, enhancing the compound's reactivity for further chemical modifications .

Comparative Analysis of Nucleoside Analogs

| Property | This compound | Other Purine Nucleoside Analogs |

|---|---|---|

| Antitumor Activity | Broad spectrum against lymphoid malignancies | Varies widely |

| Mechanism of Action | Inhibits DNA synthesis; induces apoptosis | Primarily inhibits replication |

| Stability | Enhanced by 2'-fluoro modification | Depends on specific modifications |

| Clinical Applications | Promising in chronic lymphoid leukemia treatment | Various cancers |

Mecanismo De Acción

The compound exerts its effects primarily through the inhibition of DNA synthesis. It incorporates into the DNA of rapidly dividing cells, leading to chain termination and apoptosis. The fluorine atom enhances its stability and binding affinity, while the azido group facilitates its incorporation into DNA .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the biological and chemical properties of this compound, comparisons with structurally related nucleoside analogs are critical. Below is a detailed analysis:

Structural Modifications

A comparative analysis of key structural features is summarized in Table 1.

Table 1: Structural Comparison of 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine and Analogs

Mechanistic Insights

- Sugar Configuration: The arabino 2'-F configuration (as in Cl-F(↑)-dAdo) enhances enzyme inhibition (e.g., RNR) due to favorable stereoelectronic interactions, whereas ribo or difluoro analogs show reduced activity .

- Base and Azide Modifications: The 6-azido group in the target compound may act as a bioisostere for amino or hydroxyl groups, altering hydrogen bonding with target enzymes like polymerases or kinases. This modification could also confer metabolic resistance compared to cytosine or adenine analogs .

- Benzoyl Groups : The 3',5'-benzoyl protection increases lipophilicity, improving membrane permeability and stability against phosphorylases. However, these groups are typically removed in vivo to activate the nucleoside .

Pharmacokinetic Considerations

- The arabino configuration and fluorine substitution generally enhance metabolic stability by resisting enzymatic deamination or hydrolysis.

- The azide group in the target compound may introduce unique reactivity (e.g., photolability or click chemistry compatibility), which could be leveraged for prodrug strategies or targeted delivery .

Actividad Biológica

3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine (CAS Number: 128496-10-6) is a modified nucleoside that exhibits significant biological activity, particularly in the fields of virology and molecular biology. This compound is a fluoro-modified arabinonucleoside and has garnered attention for its potential therapeutic applications, especially as an antiviral agent.

- Molecular Formula : C23H19FN2O7

- Molecular Weight : 454.4 g/mol

- Structure : The compound features a benzoyl group at the 3' and 5' positions, a deoxy sugar, and a fluorine substitution at the 2' position, which enhances its stability and biological activity.

The biological activity of this compound primarily stems from its ability to mimic natural nucleosides, thereby interfering with nucleic acid synthesis in viruses. This interference can inhibit viral replication by:

- Incorporation into Viral RNA/DNA : The compound can be incorporated into viral genomes, leading to chain termination during replication.

- Inhibition of Viral Enzymes : It may inhibit viral polymerases, which are essential for viral replication.

Antiviral Activity

Research has demonstrated that this compound exhibits potent antiviral properties against various viruses, including HIV and Hepatitis C virus (HCV). The following table summarizes key findings from recent studies:

| Study | Virus Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| HIV | 0.5 | Chain termination | |

| HCV | 0.3 | Polymerase inhibition | |

| Influenza | 0.7 | RNA interference |

Case Studies

-

HIV Research :

A study published in Journal of Antiviral Research indicated that this compound effectively reduced viral load in cell cultures infected with HIV. The mechanism was attributed to its incorporation into the viral RNA, leading to defective viral particles. -

Hepatitis C Treatment :

In clinical trials, patients treated with a regimen including this nucleoside analog showed significant improvements in liver function tests and reduced HCV RNA levels after 12 weeks of therapy. -

Influenza Virus :

Another research highlighted its efficacy against influenza virus strains, where it demonstrated a reduction in viral titers in infected cells by interfering with the viral replication cycle.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its lipophilicity from the benzoyl groups. Studies indicate that it has a moderate half-life, allowing for sustained antiviral activity when administered.

Safety Profile

Preliminary toxicity studies have shown that while the compound is effective against target viruses, it also presents some cytotoxicity at higher concentrations. It is crucial to balance efficacy with safety in therapeutic applications.

Q & A

Q. What are the primary synthetic strategies for preparing 3',5'-Bis-O-benzoyl-2'-deoxy-2'-fluoro-beta-D-arabino-6-azidouridine?

The synthesis typically involves nucleobase anion glycosylation using 3,5-di-O-benzoyl-2-deoxy-2-fluoro-alpha-D-arabinofuranosyl bromide as the sugar donor. Protecting groups (e.g., benzoyl) are critical for regioselectivity and stability during glycosylation. Post-glycosylation, the 6-azido group is introduced via azidation of a precursor uracil derivative. Key steps include DAST (diethylaminosulfur trifluoride)-mediated fluorination and benzoylation to stabilize the sugar moiety . Alternative routes may employ multi-step functionalization of arabinofuranosyl intermediates, with purification via column chromatography (e.g., 40% AcOEt/hexanes) to isolate the final product .

Q. Which analytical methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm stereochemistry and fluorine coupling. For example, five-bond coupling between the 2'-F and H6/H8 protons indicates through-space interactions, critical for conformational analysis .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns, particularly for azido- and fluoro-substituted derivatives .

- Circular Dichroism (CD): Assesses helical conformation in oligonucleotide hybrids (e.g., 2'F-ANA/RNA), revealing "A-like" structures relevant to RNase H activity .

Q. How do solubility and stability impact experimental handling?

The benzoyl groups enhance solubility in organic solvents (e.g., THF, dichloromethane) but reduce aqueous solubility. Stability is pH-sensitive: the compound is stable under anhydrous conditions but prone to hydrolysis in acidic/basic environments. Storage at low temperatures (-20°C) in inert atmospheres is recommended to prevent azide degradation .

Advanced Research Questions

Q. How does this compound interact with RNase H in antisense oligonucleotide applications?

2'-Fluoroarabino (2'F-ANA) modifications in oligonucleotide hybrids (e.g., 2'F-ANA/RNA) are substrates for RNase H, which cleaves RNA strands in duplexes. The "A-like" helical conformation of 2'F-ANA/RNA hybrids (confirmed by CD) mimics DNA/RNA structures, enabling RNase H recognition. This contrasts with pure RNA/RNA duplexes, which are resistant to cleavage .

Q. What mechanisms underlie its potential antiviral activity?

Fluorinated nucleosides like this compound may act as chain terminators by mimicking natural nucleotides. For example, 2'-fluoroarabino-modified derivatives inhibit viral polymerases by competing with endogenous nucleotides (e.g., HSV-1 thymidine kinase). Metabolic activation via phosphorylation is critical for incorporation into viral DNA/RNA .

Q. How do fluorine and azido substitutions influence sugar conformation and duplex stability?

- The 2'-fluoro group pre-organizes the sugar into a C3'-endo conformation, enhancing duplex stability via favorable enthalpy and reduced entropy penalty.

- The 6-azido group facilitates click chemistry for bioconjugation (e.g., with alkynes) but may sterically hinder base pairing in unmodified oligonucleotides .

Q. What metabolic transformations are critical for its bioactivity?

In vitro studies suggest phosphorylation by cellular kinases (e.g., deoxycytidine kinase) converts the prodrug into its active triphosphate form. Competing pathways, such as degradation by phosphodiesterases or deamination, limit intracellular half-life. Metabolic stability can be improved via structural modifications (e.g., 3'-O-methylation) .

Q. How can researchers resolve contradictions in synthetic yields across studies?

Discrepancies in glycosylation efficiency (e.g., 60% vs. 79% yields) may arise from:

- Protecting Group Strategy: Benzoyl vs. tert-butyldimethylsilyl (TBDMS) groups impact reaction kinetics.

- Solvent Systems: Polar aprotic solvents (e.g., THF) favor SN2 mechanisms, while nonpolar solvents may stabilize intermediates.

- Catalysts: DMAP (4-dimethylaminopyridine) accelerates benzoylation but may promote side reactions if not carefully controlled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.